1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core substituted with a tert-butyl group and an ethyl-benzoimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic systems are often employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or ethyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzoimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-butyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)piperidin-2-one
Uniqueness
1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the benzoimidazole moiety contributes to its biological activity .
Properties
IUPAC Name |
1-tert-butyl-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-5-19-14-9-7-6-8-13(14)18-16(19)12-10-15(21)20(11-12)17(2,3)4/h6-9,12H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUJRNCBFUTGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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